2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid is a synthetic organic compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol This compound features an indole ring substituted with a bromine atom at the 6-position and an acetamido group at the 2-position, linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with glycine or a glycine derivative to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Glycine and 6-bromoindole-2-carboxylic acid.
Scientific Research Applications
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-chloro-1H-indol-1-yl)acetamido]acetic acid
- 2-[2-(6-fluoro-1H-indol-1-yl)acetamido]acetic acid
- 2-[2-(6-iodo-1H-indol-1-yl)acetamido]acetic acid
Uniqueness
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLHYPMSORHOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.